Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate
Description
Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyridin-4-yl substituent and a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal and synthetic chemistry, where the Boc group serves as a transient protective moiety for amines during multi-step syntheses.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-pyridin-4-ylethyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3,(H,15,16) |
InChI Key |
KXNLJRWGYGWWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method involves the use of tert-butyl carbamate and 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals. It has been studied for its potential use in drug discovery and development .
Medicine: The compound has applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. Its effects are mediated through the binding to active sites or allosteric sites on the target molecules. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
- Pyridine vs. Piperidine Derivatives: Tert-butyl (1-acetylpiperidin-4-yl)carbamate (): Replaces the pyridin-4-yl group with a piperidin-4-yl ring, which is acetylated at the nitrogen. The acetyl group introduces steric hindrance, which may slow hydrolysis of the Boc group under acidic conditions . Tert-butyl (4-chloropyridin-2-yl)carbamate (): Substitutes the aminoethyl-pyridin-4-yl moiety with a chloro-pyridin-2-yl group.
Functional Group Modifications
- Aminoethyl Chain: The target compound’s 2-aminoethyl linker distinguishes it from analogs like tert-butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-(hydrazono)-methyl)bicyclo[2.2.2]octan-1-yl)carbamate (), which incorporates a bicyclooctane scaffold. The aminoethyl group in the target compound may enhance hydrogen-bonding capacity, favoring interactions in biological systems .
- Boc Deprotection Kinetics : demonstrates that tert-butyl (1-acetylpiperidin-4-yl)carbamate undergoes Boc removal using HCl/MeOH, suggesting similar acid-lability for the target compound. However, steric or electronic differences (e.g., pyridine’s aromaticity) could modulate deprotection rates .
Deprotection Conditions
- Acidic Hydrolysis : As shown in , HCl/MeOH efficiently cleaves the Boc group from tert-butyl (1-acetylpiperidin-4-yl)carbamate. The target compound’s Boc group is expected to exhibit comparable sensitivity, though the pyridine ring’s electron-withdrawing nature may accelerate hydrolysis relative to aliphatic analogs .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Reactivity and Stability Insights
- Boc Group Stability : The Boc group in aliphatic carbamates (e.g., piperidine derivatives) is generally more stable under basic conditions than in aromatic analogs. However, the pyridin-4-yl group’s electron-deficient nature in the target compound may render its Boc group more susceptible to acid hydrolysis compared to piperidine-based compounds .
- Amino Group Reactivity: The unprotected primary amine in the target compound (post-Boc removal) offers a site for conjugation or further functionalization, contrasting with acetylated () or chlorinated () analogs, which require additional steps for activation .
Biological Activity
Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate is a chemical compound classified under carbamates, notable for its structural features that include a tert-butyl group, an amino group, and a pyridine ring. Its molecular formula is , with a molecular weight of 237.30 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, influencing biochemical pathways through mechanisms such as:
- Binding to active sites : The compound may bind to specific enzyme active sites, altering their activity.
- Modulation of receptor functions : It can interact with receptors, leading to changes in cellular signaling pathways.
This versatility makes it a valuable biochemical probe for studying enzyme mechanisms and developing new therapeutic agents.
Biological Activity and Applications
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been investigated as a potential inhibitor for various enzymes, demonstrating the ability to form reactive intermediates that modify biological molecules.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may induce cell death in cancer cells, indicating that this compound could have similar effects .
Comparative Analysis with Related Compounds
The following table compares this compound with other related carbamates:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Tert-butyl N-[2-aminoethyl]carbamate | Lacks pyridine ring | Simpler structure |
| Tert-butyl N-[2-(methylamino)ethyl]carbamate | Contains methyl instead of pyridine | Different electronic properties |
| Ethyl (4-((2-(Methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate | More complex structure | Incorporates phenolic functionality |
The presence of the pyridine ring in this compound enhances its reactivity and selectivity compared to simpler carbamate structures.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, shedding light on potential applications:
- Synthesis and Evaluation : A study evaluated the synthesis of indolyl-pyridinyl-propenones, which showed methuosis-inducing activity in glioblastoma cells. The findings suggested that structural modifications could significantly alter biological profiles, emphasizing the importance of molecular structure in drug design .
- Anticancer Activity : Research on benzamide derivatives demonstrated significant anticancer activity against various cell lines. The IC50 values for some derivatives were comparable to established chemotherapeutics like doxorubicin, highlighting the potential of similar compounds in cancer therapy .
- Enzymatic Inhibition Studies : Investigations into peptidomimetic compounds revealed potent inhibitory activities against SARS-CoV proteases, indicating that structural features can enhance biological efficacy. Such findings underscore the relevance of detailed structure–activity relationship (SAR) studies in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
